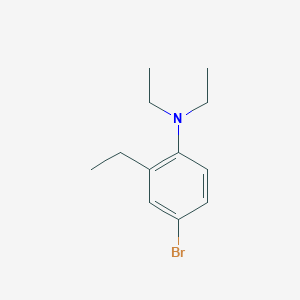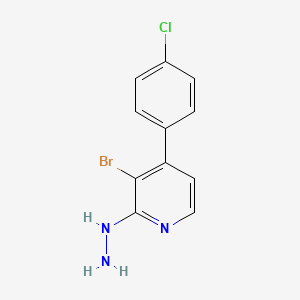
2-n-Hexylamino-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-n-Hexylamino-5-nitropyridine is an organic compound belonging to the class of pyridines It features a hexylamino group at the second position and a nitro group at the fifth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Hexylamino-5-nitropyridine typically involves the nitration of 2-amino-5-nitropyridine followed by alkylation with hexylamine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the pyridine ring. The subsequent alkylation step involves the reaction of the nitrated pyridine with hexylamine in the presence of a suitable base, such as sodium hydroxide, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(Hexylamino)-5-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-n-Hexylamino-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-n-Hexylamino-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the hexylamino group can form hydrogen bonds or hydrophobic interactions with biological molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-nitropyridine: Lacks the hexylamino group, making it less hydrophobic and potentially less bioactive.
2-(Hexylamino)-3-nitropyridine: Similar structure but with the nitro group at a different position, which can affect its reactivity and biological activity.
2-(Hexylamino)-5-chloropyridine: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness: 2-n-Hexylamino-5-nitropyridine is unique due to the presence of both the hexylamino and nitro groups at specific positions on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
N-hexyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C11H17N3O2/c1-2-3-4-5-8-12-11-7-6-10(9-13-11)14(15)16/h6-7,9H,2-5,8H2,1H3,(H,12,13) |
InChI-Schlüssel |
CUYUTHVWTRCVPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[(2-Chlorophenyl)methyl]hydroxylamine](/img/structure/B8694008.png)
![2-[4-(4-acetylphenyl)phenyl]acetic acid](/img/structure/B8694021.png)
